molecular formula C20H20N2O3S B2419477 1-(2,3-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea CAS No. 1788783-28-7

1-(2,3-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea

Cat. No. B2419477
CAS RN: 1788783-28-7
M. Wt: 368.45
InChI Key: BUNJLZLSOLGRSA-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-3-(2-(thiophen-3-yl)benzyl)urea, also known as DMTB, is a small molecule compound that has gained attention in the scientific community due to its potential use in cancer treatment. DMTB is a urea derivative that has shown promising results in inhibiting the growth of cancer cells in vitro.

Scientific Research Applications

Structural and Physicochemical Properties

1. Crystal Structure Analysis

The crystal structure of related urea compounds, such as "1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea" and "N‐p‐Bromo­phenyl‐N′‐(2‐chloro­benzoyl)­urea," demonstrates the significance of hydrogen bonding in stabilizing molecular structures and forming three-dimensional networks. Such insights are crucial for understanding the chemical behavior and reactivity of urea derivatives (Hyeong Choi et al., 2010), (B. Yamin & A. Mardi, 2003).

2. Synthesis and Biochemical Evaluation

The synthesis of flexible 1-(2-aminoethoxy) derivatives and their assessment for antiacetylcholinesterase activity highlight the potential of urea derivatives in medicinal chemistry, particularly in optimizing pharmacophoric moieties for enhanced biological activity (J. Vidaluc et al., 1995).

3. Cytotoxicity and DNA-Topoisomerase Inhibition

Research on N-3,3-diphenylpropyl-N-(p-X-benzyl)-N'-phenylureas and thioureas demonstrates their cytotoxic effects against cancer cells and inhibition of DNA topoisomerases, indicating the therapeutic potential of urea derivatives in cancer treatment (A. Esteves-Souza et al., 2006).

4. Corrosion Inhibition

Urea derivatives, such as 1,3,5-triazinyl urea derivatives, have been studied for their efficiency as corrosion inhibitors for metals in acidic environments. These compounds form protective layers on metal surfaces, significantly reducing corrosion rates (B. Mistry et al., 2011).

5. Polymer Synthesis

Urea-urethane copolymers incorporating dimethysiloxane and benzenedimethanol highlight the versatility of urea derivatives in creating materials with specific physicochemical properties for industrial applications (T. Ho et al., 1993).

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[(2-thiophen-3-ylphenyl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-24-18-9-5-8-17(19(18)25-2)22-20(23)21-12-14-6-3-4-7-16(14)15-10-11-26-13-15/h3-11,13H,12H2,1-2H3,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNJLZLSOLGRSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)NCC2=CC=CC=C2C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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